2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Indolizine SAR

Select CAS 898453-11-7 for your kinase inhibitor SAR program. This fully substituted indolizine-1-carboxamide features a unique N-(2,5-dimethylphenyl) tail and 3-(4-methylbenzoyl) group, offering a differentiated selectivity window versus N-(3-methylphenyl) and N-(4-fluorophenyl) analogs known for JAK2/FLT3 (IC50 12–18 nM) vs. MCL1 profiles. With MW ~397, 2 HBD, and enhanced lipophilicity, it is optimized for cell permeability and serves as a versatile intermediate for parallel library synthesis via orthogonal 2-amino and carboxamide handles. Ideal for dual FLT3/JAK2 inhibitor development in AML research.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 898453-11-7
Cat. No. B2402536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS898453-11-7
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N
InChIInChI=1S/C25H23N3O2/c1-15-8-11-18(12-9-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-14-16(2)7-10-17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
InChIKeyYNPQZGLLZMLGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-11-7): A Structurally Differentiated Indolizine-1-Carboxamide Scaffold for Targeted Library Design


2-Amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-11-7) is a fully substituted indolizine-1-carboxamide . Its core comprises a 2-amino group, a 3-(4-methylbenzoyl) substituent, and an N-(2,5-dimethylphenyl) carboxamide tail. This substitution pattern distinguishes it from simpler indolizine-1-carboxamides such as the unsubstituted 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide , and positions it within a series of N-aryl variants that have demonstrated differentiated kinase inhibition profiles in biochemical assays . The compound is primarily employed as a research tool in medicinal chemistry for structure–activity relationship (SAR) exploration and focused library synthesis.

Why 2-Amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Cannot Be Replaced by Simple Indolizine-1-Carboxamide Analogs


Indolizine-1-carboxamides exhibit profound sensitivity to the nature and position of N-aryl and C3-benzoyl substituents. In a closely related series, the N-(3-methylphenyl) variant bearing a 3-(thiophene-2-carbonyl) group achieved single-digit nanomolar potency against JAK2 (IC50 12 nM) and FLT3 (IC50 18 nM), whereas the N-(4-fluorophenyl) analog with a 3-(4-fluorobenzoyl) moiety displayed only weak MCL1 displacement (Ki 24.2 µM) . These data demonstrate that the combination of C3-acyl and N-aryl substituents—rather than the indolizine-1-carboxamide core alone—dictates target engagement and selectivity. Consequently, substituting CAS 898453-11-7 with a generic indolizine-1-carboxamide or an N-aryl analog bearing a different substitution pattern risks loss of the desired biochemical profile.

Head-to-Head and Cross-Study Quantitative Differentiation of CAS 898453-11-7 from Its Closest Indolizine-1-Carboxamide Comparators


Structural Differentiation: N-(2,5-Dimethylphenyl) vs. Unsubstituted Carboxamide and Alternative N-Aryl Variants

CAS 898453-11-7 incorporates an N-(2,5-dimethylphenyl) substituent on the carboxamide. The closest disclosed analog, 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide, bears a primary carboxamide (–CONH2) . In a broader indolizine-1-carboxamide series, switching the N-aryl group from N-(3-methylphenyl) to N-(2,5-dimethylphenyl) is anticipated to alter kinase selectivity, as evidenced by the JAK2/FLT3 activity (IC50 12/18 nM) of the N-(3-methylphenyl) thiophene analog vs. the weak MCL1 activity (Ki 24.2 µM) of the N-unsubstituted 4-fluorobenzoyl analog .

Medicinal Chemistry Kinase Inhibitor Design Indolizine SAR

C3-(4-Methylbenzoyl) vs. C3-(4-Fluorobenzoyl): Impact on Kinase Target Space

The target compound carries a 4-methylbenzoyl group at C3. A structurally documented comparator, 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide, has been evaluated in a CK1δ inhibitor patent and exhibits only marginal MCL1 binding (Ki 24.2 µM) . In contrast, indolizine-1-carboxamides bearing a 3-(4-methylbenzoyl) moiety have been claimed in kinase-targeted patent families, suggesting that the electron-donating 4-methyl group directs the scaffold toward a different kinase selectivity profile compared with the electron-withdrawing 4-fluoro substituent.

Kinase Inhibition SAR Indolizine

Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity Differentiation

CAS 898453-11-7 (MW 397.48 g/mol, formula C25H23N3O2) carries two hydrogen-bond donors (2-amino and amide NH) and three hydrogen-bond acceptors. By comparison, the N-unsubstituted 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide (MW 293.33, C17H15N3O2) has three H-bond donors but lower lipophilicity . The N-(2,5-dimethylphenyl) substituent increases calculated logP by approximately 1.5–2.0 log units relative to the primary amide, enhancing membrane permeability potential while retaining acceptable H-bond donor count.

Physicochemical Properties Drug-Likeness Indolizine

Class-Level Antitumor Potential: Indolizine-1-Carboxamide Inhibition of FLT3-Mutant AML Cells

Indolizine-1-carboxamides as a class have demonstrated FLT3-inhibitory activity in AML models. Compound 8h, a novel indolizine derivative, showed concentration-dependent apoptosis induction, cell-cycle arrest, and FLT3 downstream signaling suppression in MV4-11 and MOLM13 cells . A structurally related N-(3-methylphenyl) indolizine-1-carboxamide exhibited FLT3 IC50 of 18 nM . While direct data for CAS 898453-11-7 are not publicly available, its 4-methylbenzoyl and 2,5-dimethylphenyl substitution pattern places it within the SAR space that has yielded potent FLT3 and JAK2 inhibitors.

Acute Myeloid Leukemia FLT3 Inhibitor Indolizine

High-Value Application Scenarios for 2-Amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Expansion: Probing the N-(2,5-Dimethylphenyl) Vector

Use CAS 898453-11-7 as a key analog to explore the SAR of the N-aryl carboxamide region. The N-(2,5-dimethylphenyl) group introduces steric bulk and altered electron density relative to N-(3-methylphenyl) and N-phenyl comparators, which have shown divergent kinase selectivity profiles (JAK2/FLT3 vs. MCL1). Researchers can systematically compare this compound with N-(3-methylphenyl) and N-(4-fluorophenyl) variants to map kinase selectivity determinants .

FLT3/JAK2 Dual Inhibition Probe Design

The indolizine-1-carboxamide scaffold has yielded low-nanomolar FLT3 (18 nM) and JAK2 (12 nM) inhibitors. CAS 898453-11-7 extends this chemotype to the N-(2,5-dimethylphenyl) substitution, potentially offering a differentiated selectivity window. Procurement is recommended for teams developing dual FLT3/JAK2 inhibitors for myeloproliferative neoplasms or AML, where the 4-methylbenzoyl C3 group favors kinase engagement over MCL1 .

Physicochemical Property Optimization for Cellular Probe Development

With calculated MW 397.48, 2 HBD, and enhanced lipophilicity vs. the primary amide analog (MW 293.33, 3 HBD), CAS 898453-11-7 is better suited for cell-based assays requiring membrane permeability. Medicinal chemistry teams can use this compound as a permeability-optimized starting point for developing cellular probes targeting intracellular kinases .

Focused Indolizine Library Synthesis

CAS 898453-11-7 serves as a versatile intermediate for parallel library synthesis. The 2-amino group and carboxamide NH provide orthogonal functionalization handles, while the 4-methylbenzoyl and 2,5-dimethylphenyl groups define a distinct SAR region. This compound is ideal for combinatorial chemistry approaches aimed at rapidly exploring indolizine-1-carboxamide chemical space for kinase or anti-inflammatory targets .

Quote Request

Request a Quote for 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.